An In-Depth Technical Guide to 3-Chloro-6-methyl-2-nitroaniline: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 3-Chloro-6-methyl-2-nitroaniline: Structure, Synthesis, and Applications
Abstract: 3-Chloro-6-methyl-2-nitroaniline is a substituted nitroaniline derivative that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique structural arrangement, featuring a combination of electron-withdrawing and electron-donating groups on an aniline scaffold, imparts a distinct reactivity profile that is leveraged in the agrochemical, pharmaceutical, and dye industries. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, key reactions, and applications, with a focus on providing actionable insights for researchers and development professionals.
Molecular Structure and Physicochemical Properties
3-Chloro-6-methyl-2-nitroaniline, with the molecular formula C₇H₇ClN₂O₂, is an aromatic compound characterized by a benzene ring substituted with four different functional groups: a chloro group, a methyl group, a nitro group, and an amino group.[1][2] This polysubstituted nature is central to its utility in organic synthesis.
The spatial arrangement of these substituents dictates the molecule's reactivity. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, activating the aromatic ring towards electrophilic substitution, while the nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing, deactivating the ring. The ortho-positioning of the bulky nitro group relative to the amino group creates steric hindrance that influences the regioselectivity of subsequent reactions.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| CAS Number | 50643-08-8 | [3][4][5] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 186.60 g/mol | [1][2] |
| Appearance | Light yellow to orange crystalline powder/solid | [2][6] |
| Storage Temperature | 2-8°C, protect from light | [6] |
The presence of these functional groups makes 3-Chloro-6-methyl-2-nitroaniline a versatile building block in synthetic chemistry.[1]
Structural Visualization
The chemical structure of 3-Chloro-6-methyl-2-nitroaniline is depicted below, illustrating the connectivity and relative positions of the substituent groups on the aniline ring.
Caption: Chemical structure of 3-Chloro-6-methyl-2-nitroaniline.
Synthesis and Reaction Mechanisms
The primary industrial synthesis of 3-Chloro-6-methyl-2-nitroaniline involves the nitration of 2-chloro-6-methylaniline. This reaction is a cornerstone of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents.
Synthetic Pathway Overview
The synthesis is typically a multi-step process that may begin from a more readily available starting material. A common route is the chlorination of p-toluidine, followed by nitration. The choice of reagents and reaction conditions is critical to maximize the yield of the desired isomer and minimize the formation of byproducts.
Caption: Simplified synthetic workflow for 3-Chloro-6-methyl-2-nitroaniline.
Experimental Protocol: Nitration of 2-Chloro-6-methylaniline
This protocol provides a representative, self-validating procedure for the synthesis of 3-Chloro-6-methyl-2-nitroaniline.
Materials:
-
2-Chloro-6-methylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-Chloro-6-methylaniline to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again keeping the temperature below 10°C.
-
Nitration: Add the nitrating mixture dropwise to the solution of 2-Chloro-6-methylaniline in sulfuric acid. The temperature of the reaction mixture must be strictly maintained between 0°C and 5°C to prevent over-nitration and side reactions.
-
Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at the same temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation and Neutralization: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper. The crude product is then washed with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.
-
Purification and Validation: The crude product is purified by recrystallization from ethanol to yield the final product as a crystalline solid. The purity and identity of the product should be confirmed by measuring its melting point and using analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry.[7]
Causality of Experimental Choices:
-
Low Temperature: The nitration of anilines is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of undesired isomers, and minimize oxidative degradation of the amino group.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. It also serves as a solvent for the reactants.
Key Reactions and Synthetic Utility
The reactivity of 3-Chloro-6-methyl-2-nitroaniline is governed by its functional groups, making it a versatile intermediate.[1]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Fe/HCl, Sn/HCl, or catalytic hydrogenation). This transformation yields 3-chloro-2,6-diaminotoluene, a precursor for the synthesis of more complex heterocyclic compounds.[1][8]
-
Reactions of the Amino Group: The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -CN, -OH, -X).[9][10] This pathway is fundamental in the synthesis of azo dyes.[1][11]
-
Nucleophilic Aromatic Substitution: The chloro group can be displaced by strong nucleophiles under certain conditions, although this is generally less facile due to the presence of the activating amino and methyl groups.[1]
These reactions highlight the compound's role as a scaffold upon which further molecular complexity can be built, which is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[1][11][12]
Applications in Research and Drug Development
3-Chloro-6-methyl-2-nitroaniline is a key building block in the synthesis of various commercial and investigational products.
-
Pharmaceuticals: It serves as an intermediate in the synthesis of certain active pharmaceutical ingredients (APIs).[1] For instance, substituted nitroanilines are precursors in the synthesis of tyrosine kinase inhibitors and agents with anti-cancer properties.[1][9] The structural motifs derived from this compound are found in molecules designed to interact with specific biological targets.
-
Agrochemicals: This compound is a precursor for the synthesis of selective herbicides and compounds with bacteriostatic properties.[1]
-
Dyes and Pigments: As a derivative of nitroaniline, it is a key component in the synthesis of azo dyes through diazotization and coupling reactions.[1][11]
Safety and Handling
As with many nitroaromatic compounds, 3-Chloro-6-methyl-2-nitroaniline must be handled with care.
Hazard Summary:
-
Toxicity: Nitroaniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[13][14][15]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[14][16]
-
Methemoglobinemia: Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[14][16]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Avoid inhalation of dust and contact with skin and eyes.[17]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[18][19]
Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.[16][17]
Conclusion
3-Chloro-6-methyl-2-nitroaniline is a compound of significant industrial importance, primarily owing to the versatile reactivity imparted by its unique substitution pattern. A thorough understanding of its structure, properties, and reaction chemistry is essential for its effective and safe utilization in the synthesis of a wide range of valuable products, from life-saving pharmaceuticals to vibrant dyes. The synthetic protocols and mechanistic insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge required to harness the full potential of this important chemical intermediate.
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